molecular formula C13H12FNO3 B12831025 Ethyl 5-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate

Ethyl 5-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate

Cat. No.: B12831025
M. Wt: 249.24 g/mol
InChI Key: BRVOXAQMEXQFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by functionalization at specific positions.

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction, which involves the reaction of the indole with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Condensation: The formyl group can undergo condensation reactions with amines to form Schiff bases.

Common Reagents and Conditions

    Oxidation: KMnO4 (potassium permanganate) or CrO3 (chromium trioxide) in acidic conditions.

    Reduction: NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Condensation: Primary amines under mild heating.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted indoles.

    Condensation: Schiff bases.

Scientific Research Applications

Ethyl 5-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and specificity, while the formyl group can participate in covalent bonding with target molecules.

Comparison with Similar Compounds

Ethyl 5-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Ethyl 3-formyl-1H-indole-2-carboxylate: Lacks the fluorine and methyl groups, resulting in different chemical properties and biological activities.

    5-Fluoro-1H-indole-2-carboxylate: Lacks the formyl and methyl groups, which may affect its reactivity and applications.

    7-Methyl-1H-indole-2-carboxylate:

The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

ethyl 5-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C13H12FNO3/c1-3-18-13(17)12-10(6-16)9-5-8(14)4-7(2)11(9)15-12/h4-6,15H,3H2,1-2H3

InChI Key

BRVOXAQMEXQFJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)F)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.